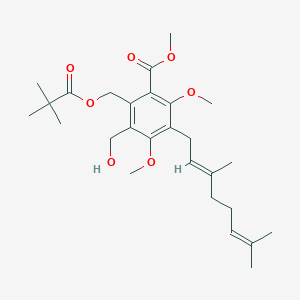

methyl (E)-3-(3,7-dimethylocta-2,6-dien-1-yl)-5-(hydroxymethyl)-2,4-dimethoxy-6-((pivaloyloxy)methyl)benzoate

Beschreibung

This compound is a highly substituted benzoate ester featuring:

- A (3,7-dimethylocta-2,6-dien-1-yl) chain with an E-configuration, suggesting a terpene-derived backbone.

- Hydroxymethyl and dimethoxy groups at positions 5, 2, and 4, enhancing polarity.

Eigenschaften

Molekularformel |

C27H40O7 |

|---|---|

Molekulargewicht |

476.6 g/mol |

IUPAC-Name |

methyl 5-[(2E)-3,7-dimethylocta-2,6-dienyl]-2-(2,2-dimethylpropanoyloxymethyl)-3-(hydroxymethyl)-4,6-dimethoxybenzoate |

InChI |

InChI=1S/C27H40O7/c1-17(2)11-10-12-18(3)13-14-19-23(31-7)20(15-28)21(16-34-26(30)27(4,5)6)22(24(19)32-8)25(29)33-9/h11,13,28H,10,12,14-16H2,1-9H3/b18-13+ |

InChI-Schlüssel |

YDCOKKCFQQFSIQ-QGOAFFKASA-N |

Isomerische SMILES |

CC(=CCC/C(=C/CC1=C(C(=C(C(=C1OC)C(=O)OC)COC(=O)C(C)(C)C)CO)OC)/C)C |

Kanonische SMILES |

CC(=CCCC(=CCC1=C(C(=C(C(=C1OC)C(=O)OC)COC(=O)C(C)(C)C)CO)OC)C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl (E)-3-(3,7-dimethylocta-2,6-dien-1-yl)-5-(hydroxymethyl)-2,4-dimethoxy-6-((pivaloyloxy)methyl)benzoate typically involves multiple steps, starting from readily available starting materials. The key steps include:

Formation of the benzoate core: This can be achieved through a Friedel-Crafts acylation reaction, where an aromatic ring is acylated using an acyl chloride in the presence of a Lewis acid catalyst.

Introduction of the hydroxymethyl group: This step involves the reduction of a formyl group to a hydroxymethyl group using a reducing agent such as sodium borohydride.

Esterification: The final step involves the esterification of the hydroxyl group with pivaloyl chloride to form the pivaloyloxy ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl (E)-3-(3,7-dimethylocta-2,6-dien-1-yl)-5-(hydroxymethyl)-2,4-dimethoxy-6-((pivaloyloxy)methyl)benzoate can undergo various types of chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as halides, thiols, or amines in the presence of a base.

Major Products Formed

Oxidation: Formyl or carboxyl derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzoates depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Methyl (E)-3-(3,7-dimethylocta-2,6-dien-1-yl)-5-(hydroxymethyl)-2,4-dimethoxy-6-((pivaloyloxy)methyl)benzoate has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic applications, including drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of methyl (E)-3-(3,7-dimethylocta-2,6-dien-1-yl)-5-(hydroxymethyl)-2,4-dimethoxy-6-((pivaloyloxy)methyl)benzoate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to interact with enzymes, receptors, or other biomolecules, leading to various biological effects. For example, the ester groups may undergo hydrolysis to release active metabolites that exert their effects on target cells or tissues.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Similarities and Substituent Effects

Key Analogs:

Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (I-6230) : Shares a benzoate core but substitutes the terpene chain with a pyridazine-phenethylamino group. Lacks bulky ester groups (e.g., pivaloyloxymethyl), reducing steric hindrance.

5-Hydroxy-3-(4-hydroxyphenyl)-7-methoxy-6-(3-methylbut-2-en-1-yl)-4H-chromen-4-one : Contains a prenyl (3-methylbut-2-en-1-yl) group, structurally analogous to the terpene chain. Chromenone scaffold differs from benzoate but highlights the role of isoprenoid motifs in bioactivity.

Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate :

- Substitutes the terpene chain with a thiadiazole ring, emphasizing heterocyclic influences on toxicity and solubility.

Substituent Impact Table:

Bioactivity and Computational Similarity Metrics

Evidence highlights Tanimoto coefficients and Dice indexes as robust metrics for quantifying structural and bioactivity similarity . For example:

- Aglaithioduline (70% similarity to SAHA, a histone deacetylase inhibitor) demonstrates how structural fingerprints predict activity .

- The target compound’s pivaloyloxymethyl group may confer metabolic stability akin to prodrugs, while the terpene chain could modulate membrane permeability .

Hypothetical Similarity Indices (Based on ):

| Compound Pair | Tanimoto Coefficient (MACCS) | Bioactivity Correlation |

|---|---|---|

| Target vs. Chromenone Derivative | ~0.65 | Moderate (terpene/pre-nyl motifs) |

| Target vs. I-6230 | ~0.40 | Low (divergent scaffolds) |

Biologische Aktivität

Methyl (E)-3-(3,7-dimethylocta-2,6-dien-1-yl)-5-(hydroxymethyl)-2,4-dimethoxy-6-((pivaloyloxy)methyl)benzoate is a complex organic compound with potential biological activity. This article focuses on its biological properties, including antibacterial, antifungal, and anti-inflammatory activities, along with relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of methyl (E)-3-(3,7-dimethylocta-2,6-dien-1-yl)-5-(hydroxymethyl)-2,4-dimethoxy-6-((pivaloyloxy)methyl)benzoate can be described as follows:

- Molecular Formula: C₁₅H₂₆O₄

- Molecular Weight: 238.3657 g/mol

- IUPAC Name: Methyl (E)-3-(3,7-dimethylocta-2,6-dien-1-yl)-5-(hydroxymethyl)-2,4-dimethoxy-6-((pivaloyloxy)methyl)benzoate

The compound features a complex arrangement of functional groups that may contribute to its biological activity.

Antibacterial Activity

Research has demonstrated that various compounds with similar structural motifs exhibit significant antibacterial properties. For instance:

- Case Study: A study evaluated the antibacterial activity of several derivatives of benzoic acid. Compounds with hydroxymethyl and methoxy groups showed a notable inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis at minimum inhibitory concentration (MIC) values ranging from 32 to 512 μg/mL .

Antifungal Activity

The antifungal potential of related compounds has also been explored:

- Research Finding: In vitro tests indicated that certain methoxy-substituted benzoates inhibited the growth of Candida albicans, with MIC values significantly lower than those of standard antifungal agents .

Anti-inflammatory Activity

Inflammation is a critical factor in various diseases, and compounds similar to methyl (E)-3-(3,7-dimethylocta-2,6-dien-1-yl)-5-(hydroxymethyl)-2,4-dimethoxy-6-((pivaloyloxy)methyl)benzoate have shown promise in this area:

- Study Results: A study reported that derivatives containing pivaloyloxy groups exhibited anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines in human cell lines .

Data Table: Biological Activities of Related Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.